molecular formula C53H62N10O20S3 B135018 Cionin CAS No. 126985-56-6

Cionin

Cat. No.: B135018
CAS No.: 126985-56-6
M. Wt: 1254.3 g/mol
InChI Key: SMWALVPHKGXESK-BMIPBODUSA-N
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Mechanism of Action

Target of Action

Cionin, a cholecystokinin/gastrin family peptide, primarily targets two receptors, CioR1 and CioR2 , in the ascidian, Ciona intestinalis . These receptors are homologous to vertebrate cholecystokinin receptors (CCKRs) and have diverged from a common ancestor in the Ciona-specific lineage . This compound is expressed exclusively in the central nervous system (CNS), and its receptor expression has been detected in the CNS, digestive tract, and ovary .

Mode of Action

This compound interacts with its targets, CioR1 and CioR2, to activate intracellular calcium mobilization in cultured cells expressing these receptors . The potency of this interaction is dependent on the sulfation of tyrosines in this compound, with monosulfated and nonsulfated this compound exhibiting less potent or no activity . This suggests that CioRs possess pharmacological features similar to the vertebrate CCK-specific receptor CCK1R .

Biochemical Pathways

It is known that this compound can stimulate the expression levels of receptor tyrosine kinase (rtk) signaling genes and a matrix metalloproteinase (mmp) gene . This suggests that this compound may play a role in regulating these pathways, potentially influencing processes such as cell signaling and extracellular matrix remodeling.

Pharmacokinetics

Given its expression in the cns, digestive tract, and ovary, it is likely that this compound has a broad distribution within the body

Result of Action

This compound’s action results in a variety of physiological effects. In the CNS, this compound is thought to interact with cholinergic neurons as a neurotransmitter or neuromodulator via CioR1 . Additionally, this compound has been reported to be involved in the regulation of ovulation . It stimulates ovulation by inducing the expression of MMP gene via the RTK signaling pathway .

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the expression of this compound and its receptors in various tissues suggests that the local tissue environment could impact the function of this compound . .

Preparation Methods

Cionin is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain, followed by the sulfation of tyrosine residues . The synthetic route typically includes:

Chemical Reactions Analysis

Cionin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide-pyridine complex for sulfation and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions include desulfated this compound and modified peptides with altered functional groups.

Properties

IUPAC Name

4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWALVPHKGXESK-BMIPBODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H63N11O19S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126985-56-6
Record name Cionin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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